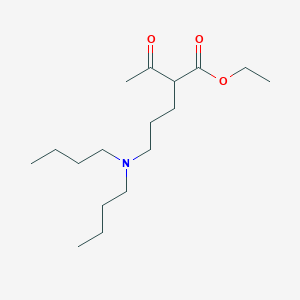![molecular formula C32H51N3O4 B14740142 Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate CAS No. 5422-67-3](/img/structure/B14740142.png)
Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenyl and propyl groups, and diethylamino propyl ester functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions to introduce the diethylamino propyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The diethylamino propyl groups may facilitate binding to biological receptors, while the pyrrole ring can participate in various biochemical reactions. These interactions can modulate cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: A compound with similar diethylamino functionalities but different core structure.
Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene]: A polymer with diethylamino groups and a phosphazene backbone.
Uniqueness
Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate is unique due to its specific combination of a pyrrole ring with phenyl and propyl substitutions, along with diethylamino propyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
5422-67-3 |
|---|---|
分子式 |
C32H51N3O4 |
分子量 |
541.8 g/mol |
IUPAC 名称 |
bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C32H51N3O4/c1-7-18-27-29(31(36)38-24-16-22-33(9-3)10-4)30(32(37)39-25-17-23-34(11-5)12-6)28(19-8-2)35(27)26-20-14-13-15-21-26/h13-15,20-21H,7-12,16-19,22-25H2,1-6H3 |
InChI 键 |
PTNHOTIENFAPMY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=C(N1C2=CC=CC=C2)CCC)C(=O)OCCCN(CC)CC)C(=O)OCCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
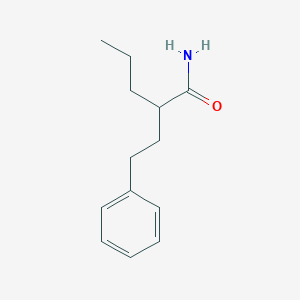
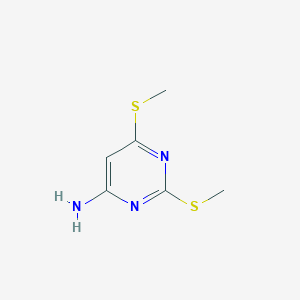
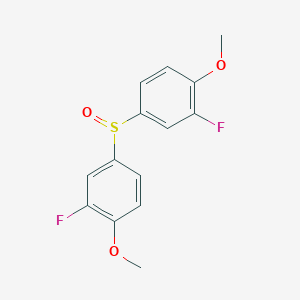
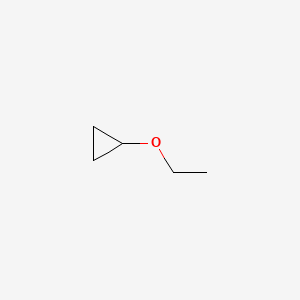
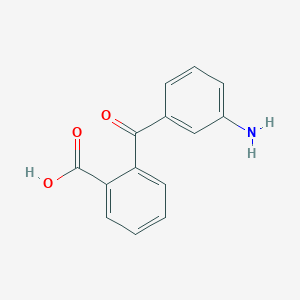
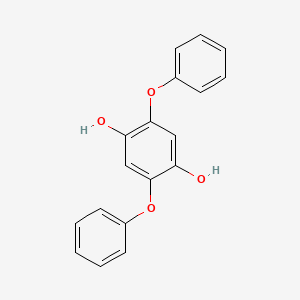
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
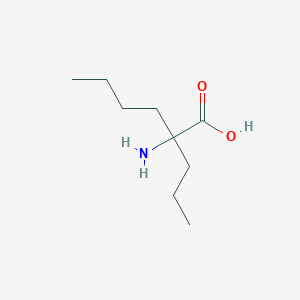
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
